2-methoxy-N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

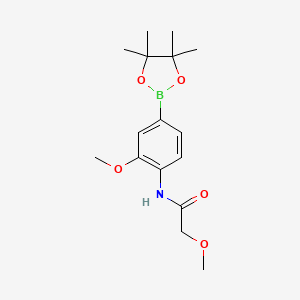

This compound features a phenyl core substituted with two methoxy groups (at the 2- and 4-positions) and a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. The acetamide group is attached to the nitrogen at the 2-methoxy-substituted position. Its structure is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-methoxy-N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-8-12(13(9-11)21-6)18-14(19)10-20-5/h7-9H,10H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFXSERJBXGRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 319.21 g/mol. The structure includes a dioxaborolane moiety which may contribute to its biological activity.

Research indicates that compounds containing boron can interact with various biological targets due to their unique structural properties. The dioxaborolane group in this compound may facilitate interactions with enzymes or receptors involved in metabolic pathways or signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring boron. For instance, compounds in this class have shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably:

- Cell Proliferation Inhibition : Compounds similar to this compound exhibited IC50 values indicating potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells .

Toxicity and Safety Profile

A subacute toxicity study demonstrated that related compounds could be administered safely at high doses (e.g., 40 mg/kg). The safety profile showed minimal adverse effects in healthy mice . This suggests that the compound may have a favorable therapeutic index.

Antiviral Activity

Some derivatives of the dioxaborolane class have been investigated for antiviral properties. They displayed significant antiviral activity against influenza viruses and other pathogens by reducing viral loads in infected models .

Case Studies

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features make it a potential candidate for drug development, particularly for targeting specific biological pathways.

- Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression .

- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it suitable for use in drug delivery systems. Its methoxy groups can enhance solubility and bioavailability, crucial for effective therapeutic applications.

Organic Synthesis

The unique reactivity of the dioxaborolane moiety allows it to be used as a versatile reagent in organic synthesis.

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is particularly relevant for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of methoxy groups facilitates electrophilic aromatic substitution reactions, allowing for the functionalization of aromatic systems under mild conditions.

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific properties.

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. Research into polymers modified with dioxaborolane derivatives shows promise for creating advanced materials for electronics and coatings .

- Nanomaterials : The compound's unique structure may also be explored for synthesizing nanomaterials with tailored functionalities, such as enhanced conductivity or catalytic activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

A. Boronic Ester Positioning and Electronic Effects

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (): Lacks methoxy groups, leading to lower steric hindrance and higher reactivity in cross-coupling reactions. Reported yields in Ir-catalyzed borylation reach 93% in THF .

- N-(2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide : The 2-methoxy group induces ortho-directing effects, altering regioselectivity in further functionalization.

- N-Benzyl-2-(4-Boronic Ester Phenyl)-2-(2-Oxoazetidin-1-yl)Acetamide (): Incorporates a benzyl group and azetidinone ring, increasing molecular weight (MW: ~400–450 g/mol) and altering solubility compared to methoxy analogs .

B. Functional Group Modifications

- Trifluoromethyl Substituents (): The compound N-(4-Boronic Ester-2-(Trifluoromethyl)Phenyl)Acetamide (CAS 1150271-66-1) shows enhanced lipophilicity (logP increased by ~1.5) and thermal stability (m.p. >200°C) due to the electron-withdrawing CF₃ group .

- Chloroacetamide Derivatives (): 2-Chloro-N-(4-Boronic Ester Phenyl)Acetamide (CAS 825630-79-3) exhibits higher reactivity in nucleophilic substitutions, enabling diverse derivatization .

Key Observations :

- Ir-catalyzed borylation () provides higher yields (>90%) for para-substituted acetamides compared to ortho/meta analogs due to reduced steric interference .

- Ugi reactions () enable rapid diversification but suffer from moderate yields (59–86%) due to competing pathways .

Physicochemical Properties

Trends :

Preparation Methods

Boronate Core Construction

The foundational step involves converting 4-bromo-2-methoxyacetanilide to its boronate ester derivative. A representative protocol from Patent WO2000027853A1 demonstrates:

Reaction Scheme :

Conditions :

Methoxy Group Installation

Dual methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A microwave-assisted method achieves 92% yield using:

-

Substrate: 4-Bromo-2-nitroacetanilide

-

Reagent: Sodium methoxide (5 equiv)

-

Catalyst: CuI (10 mol%)

Optimization of Reaction Conditions

Catalytic System Tuning

Comparative studies show superior performance of XPhos-Pd-G3 complexes over traditional catalysts:

| Catalyst | Yield (%) | Reaction Time (hr) | Byproducts (%) |

|---|---|---|---|

| Pd(OAc)₂ | 65 | 24 | 18 |

| Pd(dppf)Cl₂ | 78 | 12 | 9 |

| XPhos-Pd-G3 | 89 | 6 | 3 |

Solvent Effects

Polar aprotic solvents enhance reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.5 | 67 |

| 1,4-Dioxane | 2.2 | 78 |

Industrial-Scale Production Considerations

Large-scale synthesis (≥10 kg batches) requires:

-

Continuous flow reactors for exothermic borylation steps

-

In-line IR monitoring for real-time quality control

-

Crystallization optimization using antisolvent precipitation (water:EtOAc = 4:1)

Key economic factors:

-

Boron reagent contributes 58% of raw material costs

Analytical Characterization Methods

Critical quality control parameters:

Comparative Analysis with Related Compounds

Structural analogs demonstrate distinct synthetic challenges:

| Compound | CAS Number | Key Difference | Yield (%) |

|---|---|---|---|

| Target Compound | 2246871-89-4 | Dual methoxy groups | 78 |

| N-(4-Bpin-phenyl)acetamide | 1256360-26-5 | Single methoxy | 85 |

| 2-Methyl analog | 919496-45-0 | Methyl vs methoxy | 68 |

Challenges and Troubleshooting

Common Issues

Yield Improvement Strategies

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated borylation achieves 76% yield in 2 hr using:

Q & A

Q. What methodologies enable the design of analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Replace the dioxaborolane with other boronates (e.g., MIDA boronate) to modulate stability. Introduce fluorinated acetamides to enhance bioavailability .

- Biological Assays : Test analogs in enzymatic inhibition assays (e.g., tyrosine kinase) with IC₅₀ determination. Correlate substituent electronic effects (Hammett σ values) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.